molecular formula C9H10N2O3 B1348611 N-methyl-N-(3-nitrophenyl)acetamide CAS No. 21353-89-9

N-methyl-N-(3-nitrophenyl)acetamide

Cat. No. B1348611
CAS RN: 21353-89-9
M. Wt: 194.19 g/mol
InChI Key: URTKKUOKOMUICY-UHFFFAOYSA-N
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Patent
US06727245B2

Procedure details

A mixture of N-methyl-3′-nitroacetanilide (5.13 g) and 10% palladium carbon (0.6 g) in methanol (50 ml) and 1,4-dioxane (50 ml) and stirred under hydrogen (3 atm) at room temperature for 2 hours. The catalyst was removed by filtration and the solvent was evaporated. The resultant solid was collected and washed with isopropyl ether to give 3′-amino-N-methylacetanilide (4.06 g).
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:12](=[O:14])[CH3:13])[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-])=O)[CH:4]=1>CO.O1CCOCC1.[C].[Pd]>[NH2:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[N:2]([CH3:1])[C:12](=[O:14])[CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
5.13 g
Type
reactant
Smiles
CN(C1=CC(=CC=C1)[N+](=O)[O-])C(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Name
palladium carbon
Quantity
0.6 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under hydrogen (3 atm) at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The resultant solid was collected
WASH
Type
WASH
Details
washed with isopropyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C(N(C(C)=O)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.06 g
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.